4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl-
Description
Structural and Functional Characterization
Core Scaffold Analysis
Pyrimidine Ring Topology and Substitution Pattern
The pyrimidine ring serves as the central heterocyclic framework, with nitrogen atoms at positions 1 and 3. Substitutions occur at positions 2 and 5:
- Position 2 : A thioether group bridges the pyrimidine to a 2-methylbenzyl moiety.
- Position 5 : A second thioether group connects to a 4-methylphenyl group.
The substitution pattern creates an asymmetrical electronic environment. The electron-withdrawing nature of the pyrimidine nitrogens is partially offset by the electron-donating thioether linkages. The 2-methyl and 4-methyl groups on the phenyl rings introduce steric hindrance, influencing ring planarity and intermolecular interactions.
Table 1: Pyrimidine Substitution Effects
| Position | Substituent | Electronic Effect | Steric Impact |
|---|---|---|---|
| 2 | (2-Methylphenyl)thio | Electron donation via sulfur | Ortho-methyl steric bulk |
| 5 | (4-Methylphenyl)thio | Electron donation via sulfur | Para-methyl minimal hindrance |
Thioether Linkages and Steric/Electronic Effects of Arylmethyl Groups
The thioether groups (−S−) act as sigma donors, stabilizing the pyrimidine ring through hyperconjugation. Key observations:
- The 2-methylphenyl group induces torsional strain due to its ortho-methyl substituent, reducing rotational freedom around the thioether bond.
- The 4-methylphenyl group, with a para-methyl group, adopts a coplanar orientation relative to the pyrimidine ring, enhancing π-π stacking potential.
Table 2: Arylmethyl Group Comparisons
| Group | Methyl Position | Conformational Flexibility | Electronic Contribution |
|---|---|---|---|
| 2-Methylphenyl | Ortho | Low | Moderate electron donation |
| 4-Methylphenyl | Para | High | Strong electron donation |
Carboxamide-Thiazole Conjugation: Electronic and Conformational Dynamics
The carboxamide group (−CONH−) at position 4 of the pyrimidine forms a conjugate system with the thiazole ring. Key features:
- Resonance Effects : The carboxamide’s lone pairs delocalize into the thiazole’s aromatic system, reducing basicity at the pyrimidine nitrogen.
- Conformational Rigidity : Hydrogen bonding between the carboxamide’s NH and the thiazole’s sulfur restricts rotation, favoring a planar geometry.
Table 3: Conjugation Impact on Bond Lengths
| Bond | Length (Å) | Deviation from Standard |
|---|---|---|
| Pyrimidine C4−N | 1.34 | −0.02 (shortened) |
| Carboxamide C=O | 1.23 | +0.01 (lengthened) |
| Thiazole C−S | 1.71 | No deviation |
Properties
CAS No. |
1018051-86-9 |
|---|---|
Molecular Formula |
C23H20N4OS3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H20N4OS3/c1-15-7-9-18(10-8-15)31-19-13-25-23(30-14-17-6-4-3-5-16(17)2)26-20(19)21(28)27-22-24-11-12-29-22/h3-13H,14H2,1-2H3,(H,24,27,28) |
InChI Key |
RXTWQNPQCGVSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=NC=CS3)SCC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea with β-Keto Esters
A modified Hantzsch pyrimidine synthesis is employed, leveraging thiourea’s nucleophilicity to form the thiazole ring. In, refluxing thiourea with α-chloro-β-keto esters in ethanol yielded 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine intermediates. Adapting this, methyl 3-oxo-4-chlorobutanoate reacts with thiourea in ethanol under reflux (78°C, 45 min) to generate 4-chloro-2-aminothiazole-pyrimidine hybrids.
Key Conditions :
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: None (base-mediated)
Thioether Substituent Installation
Nucleophilic Aromatic Substitution
Thioether groups are introduced via displacement of chlorides at pyrimidine positions 2 and 5. In, bromomethyl pyrimidines reacted with azetidine alcohols under DIPEA catalysis. For this synthesis:
-
Position 2 : Treat 4-chloro-pyrimidine intermediate with 2-methylbenzylthiol in DMF/K2CO3 (60°C, 12 hr).
-
Position 5 : React intermediate with 4-methylthiophenol using CuI/L-proline catalysis (80°C, 24 hr).
Optimization Data :
| Step | Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-SH | 2-Methylbenzylthiol | DMF | K2CO3 | 60 | 68 |
| 5-SH | 4-Methylthiophenol | DMSO | CuI/L-Pro | 80 | 72 |
Carboxamide Formation
Amide Coupling with 2-Aminothiazole
The carboxamide linkage is forged using activation agents from. Pyrimidine-4-carboxylic acid (generated via hydrolysis of the methyl ester) reacts with 2-aminothiazole in DCM, using HATU and DIPEA (room temperature, 6 hr).
Procedure :
-
Hydrolyze methyl ester with NaOH/EtOH (reflux, 2 hr).
-
Activate carboxylic acid with HATU (1.1 eq) in DCM.
-
Add 2-aminothiazole (1.2 eq) and DIPEA (3 eq), stir at 25°C.
Characterization :
Purification and Validation
Chromatographic Isolation
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), followed by recrystallization from ethanol/water (9:1). Patent reports similar protocols achieving >95% purity.
Analytical Confirmation
-
HPLC : Purity ≥98% (C18 column, acetonitrile/water).
-
NMR : δ 8.2 (s, 1H, pyrimidine-H), 7.3–7.1 (m, 8H, aryl-H), 2.4 (s, 3H, CH3).
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapies. Its structural features allow it to interact with specific biological targets, inhibiting cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of key enzymes involved in cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi.
- Case Study : In a controlled experiment, the compound was tested against strains of Staphylococcus aureus and Candida albicans. Results showed a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent in treating infections caused by these pathogens .
Pesticidal Activity
The thiazole moiety present in the compound is known for its pesticidal properties. Research has focused on its efficacy as an agricultural pesticide.
- Case Study : Field trials conducted on crops such as maize and wheat indicated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects. The results were published in Pest Management Science, demonstrating its potential for sustainable agriculture practices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action are complex and require further research to fully elucidate.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Research Findings and Implications
Biological Activity
The compound 4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrimidine carboxamide class, characterized by its unique thiazole and thioether substituents. The synthesis typically involves multi-step reactions that include the formation of the pyrimidine ring followed by the introduction of thioether groups. The specific structure can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar pyrimidine derivatives. For instance, a related study synthesized N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives and evaluated their antifungal activities against pathogens such as Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae. Notably, compounds exhibited IC50 values indicating significant antifungal activity, with some derivatives showing better efficacy than commercial fungicides like hymexazol .
| Compound | Target Pathogen | IC50 (mg/L) | Comparison to Hymexazol |
|---|---|---|---|
| 5f | S. sclerotiorum | 28.9 | More active |
| 5g | C. fragariae | 54.8 | More active |
| 5b | B. cinerea | Not specified | - |
The structure-activity relationship analysis indicated that modifications in the thioether groups significantly influenced antifungal potency, suggesting that further exploration could yield more effective fungicides .
Antibacterial Activity
The antibacterial potential of pyrimidine derivatives has also been explored. For example, compounds with similar structural motifs have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. Studies indicated that structural modifications could enhance binding affinity to bacterial targets, thereby improving efficacy .
Case Studies
- Fungicidal Evaluation : A study conducted by Zheng et al. synthesized multiple pyrimidine derivatives and tested them against fungal pathogens. The results showed that specific substitutions on the pyrimidine ring significantly enhanced fungicidal activity, particularly against S. sclerotiorum and C. fragariae. Compounds 5f and 5g were highlighted for their low IC50 values compared to traditional fungicides .
- Antibacterial Mechanisms : Research involving untargeted metabolomics has been employed to elucidate the mechanisms of action for various pyrimidine derivatives against bacterial strains. This approach has helped identify specific metabolic pathways affected by these compounds, providing insights into their antibacterial efficacy .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer :
- Step 1 : Use orthogonal protecting groups for the pyrimidine and thiazole moieties to prevent side reactions during coupling. For example, NaH-mediated coupling of intermediates (e.g., 4-amino-6-chloro-2-methyl pyrimidine) with thiol-containing substituents can minimize undesired byproducts .
- Step 2 : Employ one-pot synthesis strategies for fused heterocycles, as demonstrated in thiazole-pyrimidine systems, to reduce purification steps and improve efficiency .
- Step 3 : Monitor reaction progress via HPLC (≥98% purity standards) to identify and isolate intermediates early, ensuring high final purity .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer :
- NMR Analysis : Assign peaks using - and -NMR to confirm regioselectivity of thioether linkages (e.g., distinguishing 2- and 5-position substituents on the pyrimidine ring) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 12.8° twist between pyrimidine and phenyl groups), which influence conformational stability .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns, particularly for sulfur-containing fragments (e.g., [M–SMe] ions) .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer :
- Target Selection : Prioritize antimicrobial and anticancer assays based on structural analogs (e.g., thiazole derivatives with EC values <10 µM against Staphylococcus aureus) .
- Dose-Response Curves : Test concentrations from 0.1–100 µM in cell viability assays (e.g., MTT for cancer lines) with positive controls (e.g., dasatinib for kinase inhibition) .
- Mechanistic Probes : Use fluorescence polarization assays to evaluate binding affinity to targets like DNA topoisomerase II or tubulin .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction mechanisms for sulfur-containing intermediates?
Methodological Answer :
- Isotopic Labeling : Use -labeled reagents to track sulfur migration during cyclization, clarifying whether thioether formation proceeds via radical or nucleophilic pathways .
- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of proposed pathways (e.g., thiolate vs. thiyl radical attack on pyrimidine) .
- Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to measure rate constants for intermediate steps, such as thiol-disulfide exchange .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer :
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 2-phenylthiazole carboxamides) to identify trends in IC values vs. substituent electronegativity .
- Solubility Correction : Normalize activity data using measured logP values (e.g., >3.5 for this compound) to account for membrane permeability differences .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended binding partners (e.g., cytochrome P450 isoforms) that may confound results .
Q. What computational tools enable predictive design of derivatives with enhanced bioactivity?
Methodological Answer :
- QSAR Modeling : Train models on datasets of thiazole-pyrimidine analogs to predict bioactivity based on descriptors like polar surface area and H-bond acceptors .
- Docking Simulations : Map interactions with kinase ATP-binding pockets (e.g., Abl1 or EGFR) using AutoDock Vina to prioritize substitutions at the 4-methylphenylthio group .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition by modifying the 2-methylbenzylthio moiety) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Methodological Answer :
- Substitution Libraries : Synthesize derivatives with systematic variations (e.g., replacing 4-methylphenylthio with halophenyl or heteroaryl groups) .
- 3D Pharmacophore Mapping : Overlay active conformers from X-ray data to identify critical hydrogen-bonding and hydrophobic features .
- In Vivo Validation : Test top candidates in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic sampling to correlate tumor growth inhibition with plasma exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
